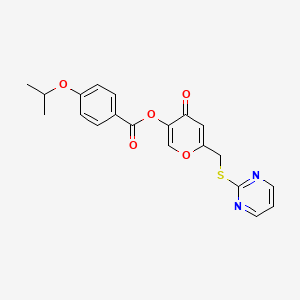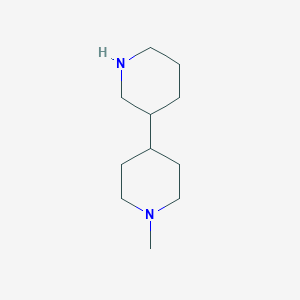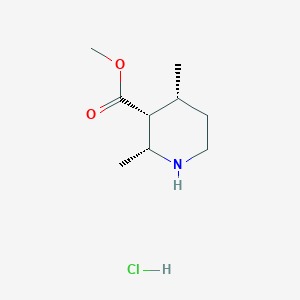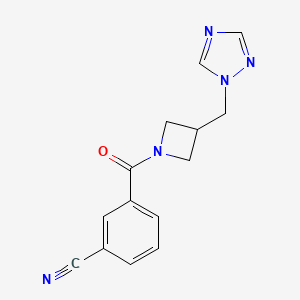![molecular formula C15H19BrN2O2S B2435934 N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide CAS No. 864976-14-7](/img/structure/B2435934.png)
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide is a useful research compound. Its molecular formula is C15H19BrN2O2S and its molecular weight is 371.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application
- N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide derivatives have shown potential in photodynamic therapy for cancer treatment. These compounds, particularly zinc phthalocyanine derivatives, exhibit high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant and Neuroprotective Effects
- Certain this compound derivatives have been evaluated for anticonvulsant and neuroprotective effects, showing promise in the development of safer and effective anticonvulsants with neuroprotective properties (Hassan, Khan, & Amir, 2012).
Catalytic Activity in Coupling Reactions
- These compounds have been used to synthesize palladium complexes, demonstrating significant catalytic activities in carbon-carbon coupling reactions like Mizoroki-Heck coupling. This highlights their potential in synthetic organic chemistry (Türkmen, Pape, Hahn, & Çetinkaya, 2009).
Antibacterial and Cytotoxicity Studies
- Derivatives of this compound have been studied for their antibacterial activities against various bacteria and have shown significant effectiveness. Their cytotoxicity has also been evaluated, providing insights for potential medicinal applications (Patil et al., 2010).
1,3-Dipolar Cycloaddition Reactions
- These compounds are involved in 1,3-dipolar cycloaddition reactions, leading to the synthesis of novel and complex molecular structures, beneficial in pharmaceutical and synthetic chemistry research (Zeng, Ren, Fu, & Li, 2018).
Anticonvulsant Agents
- 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one, a derivative of this compound, has shown significant anticonvulsant activity, indicating its potential in developing new anticonvulsant drugs (Ugale et al., 2012).
Antimicrobial Properties
- Derivatives of this compound have displayed antimicrobial properties, particularly against bacterial and fungal species, suggesting their use in the development of new antimicrobial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
- Benzothiazole derivatives, including those structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments, demonstrating the compound's utility in industrial applications (Hu et al., 2016).
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2S/c1-3-4-5-14(19)17-15-18(8-9-20-2)12-7-6-11(16)10-13(12)21-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBHNIZGZCDXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride](/img/structure/B2435851.png)
![[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol](/img/structure/B2435852.png)





![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2435863.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2435866.png)
![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)


